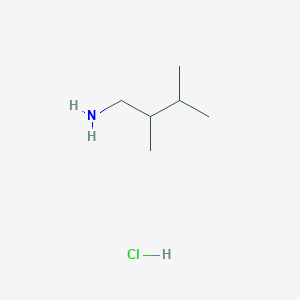

2,3-Dimethylbutan-1-amine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVIFKQZOWFVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Aliphatic Primary Amine Hydrochlorides in Synthesis

Aliphatic primary amine hydrochlorides are a cornerstone of modern organic synthesis, valued for their versatility and practicality. The primary amine group (-NH₂) is a fundamental functional group that serves as a key nucleophile and a precursor to a vast array of other functionalities, including amides, imines, and more complex nitrogen-containing heterocycles.

The hydrochloride salt form offers several distinct advantages over the free amine. Amines are often volatile, odorous, and susceptible to oxidation. Converting them to their hydrochloride salts transforms them into stable, crystalline solids. shachemlin.com This solid nature makes them easier to handle, weigh accurately, and store for extended periods. Furthermore, the salt form significantly enhances the compound's solubility in aqueous or protic solvents, which can be beneficial for certain reaction conditions and for dissolving drugs for administration. scribd.com

These compounds are indispensable building blocks in the creation of more complex molecules. biosynth.com Their applications span numerous industries:

Pharmaceuticals: Chiral amines are critical structural motifs in a vast number of drugs. shachemlin.com It is estimated that around 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. The specific stereochemistry of these amines is often crucial for the drug's efficacy and interaction with biological targets like enzymes and receptors.

Agrochemicals: Many pesticides and herbicides incorporate aliphatic amine structures to achieve their desired biological activity. shachemlin.com

Advanced Materials: They serve as precursors in the synthesis of polymers and other advanced materials where the amine functionality can influence properties like adhesion, curing, and thermal stability. biosynth.com

The presence of bulky alkyl groups, such as the 2,3-dimethylbutyl (B1248744) group in the title compound, imparts steric hindrance that can be strategically used to influence the selectivity (e.g., regioselectivity or stereoselectivity) of a chemical reaction. biosynth.com

Ii. Advanced Synthetic Methodologies for 2,3 Dimethylbutan 1 Amine Hydrochloride and Its Derivatives

Strategies for Carbon Skeleton Construction Preceding Amine Formation

Achieving control over the stereochemistry of the vicinal (adjacent) methyl groups at the C2 and C3 positions is a significant synthetic challenge. Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov

Several strategies can be employed to establish these chiral centers:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a derivative of a chiral amino acid or terpene could serve as a scaffold from which the 2,3-dimethylbutane (B166060) framework is elaborated. nih.gov

Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereoselective addition of methyl groups. Subsequent removal of the auxiliary reveals the chiral carbon skeleton.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as conjugate additions or alkylations can effectively set the stereocenters with high enantioselectivity. researchgate.net For example, a palladium-catalyzed asymmetric allylic alkylation could be envisioned to construct vicinal tertiary and quaternary carbon centers. researchgate.net

The development of methods for the stereoselective formation of C-C bonds is a cornerstone for the synthesis of enantiomerically pure natural products and pharmaceuticals. researchgate.net

Once the carbon framework is established, a suitable functional group must be in place for the eventual conversion to the primary amine. Ideal precursors are those that can be synthesized efficiently and are readily converted to the amine. Key precursors for 2,3-Dimethylbutan-1-amine (B1341997) include 2,3-dimethyl-1-butanol and 2,3-dimethylbutanal (B3049577). ontosight.ai

The alcohol precursor, 2,3-dimethyl-1-butanol, can be synthesized via several routes, including the reduction of 2,3-dimethylbutyraldehyde. ontosight.ai This alcohol can then be converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution with an amine equivalent, or it can be oxidized to the aldehyde for reductive amination. Another potential route involves the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with an appropriate epoxide or aldehyde. researchgate.net

Amine Formation and Hydrochloride Salt Generation

The introduction of the amine functionality is the final key transformation. This can be accomplished through several modern synthetic methods, followed by conversion to the stable hydrochloride salt.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. organic-chemistry.orgsigmaaldrich.com This process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia (B1221849) or an ammonia equivalent for a primary amine) to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

For the synthesis of 2,3-Dimethylbutan-1-amine, the precursor 2,3-dimethylbutanal would be treated with ammonia and a suitable reducing agent. A key advantage of this method is that it can often be performed as a one-pot reaction. organic-chemistry.orgmasterorganicchemistry.com

Several reducing agents are commonly employed, each with specific advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH3CN) is particularly effective because it selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another mild and selective reagent often used for this transformation. commonorganicchemistry.com

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB | DCE, DCM, THF | Mild and selective; sensitive to water. commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selectively reduces imines over carbonyls; tolerant of water. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Can also reduce the starting carbonyl; often added after imine formation is complete. commonorganicchemistry.com |

| α-Picoline-borane | - | Methanol, Water, Neat | Effective agent that allows for reaction in aqueous or solvent-free conditions. organic-chemistry.org |

The final step involves treating the resulting free amine with hydrochloric acid (HCl) to form the stable, crystalline 2,3-Dimethylbutan-1-amine hydrochloride.

An advanced and atom-economical approach to amine synthesis involves the direct hydroamination of C-C triple bonds. rsc.org Transition-metal catalysts, particularly those based on late transition metals (Groups 8-12), are effective in promoting the addition of an N-H bond across an alkyne. rsc.orgrsc.orgresearchgate.net This method can be applied intramolecularly to form nitrogen-containing heterocycles or intermolecularly. acs.orgacs.org

For a molecule like 2,3-Dimethylbutan-1-amine, a hypothetical route could involve the hydroamination of a terminal alkyne such as 4,5-dimethyl-1-hexyne using a catalyst that directs the anti-Markovnikov addition of ammonia. While thermodynamically favorable, the hydroamination of alkynes often has a high activation barrier, necessitating the use of a catalyst. rsc.orgresearchgate.net Catalysts based on metals like copper, rhodium, palladium, and gold have shown significant activity. rsc.orgrsc.orgnih.govacs.org The mechanism often involves the activation of the alkyne by the metal catalyst, making it susceptible to nucleophilic attack by the amine. rsc.org

A powerful two-step alternative to direct hydroamination involves an initial gold-catalyzed hydration of an alkyne to form a ketone intermediate, which is then subjected to reductive amination. Gold catalysts are particularly effective for the hydration of alkynes, typically following Markovnikov's rule to produce methyl ketones from terminal alkynes. nih.govorganic-chemistry.org

This reaction proceeds by the gold(I) or gold(III) complex activating the alkyne, which facilitates the nucleophilic attack of water. nih.govresearchgate.net A wide variety of gold complexes can serve as catalysts, and the reaction often proceeds under mild, acid-free conditions. organic-chemistry.orgresearchgate.net For instance, a terminal alkyne bearing the appropriate branched carbon skeleton could be efficiently converted to the corresponding methyl ketone. This ketone then serves as a direct substrate for the reductive amination pathway described in section 2.2.1 to yield the final amine product. This combined approach leverages the reliability of both gold-catalyzed alkyne hydration and modern reductive amination techniques. organic-chemistry.org

| Catalyst System | Substrate Scope | Noteworthy Features |

|---|---|---|

| [(NHC)AuCl]-based systems | Terminal and internal alkynes | Highly efficient under acid-free conditions at low catalyst loadings. organic-chemistry.org |

| AuCl/Methanol | Terminal alkynes | Simple system, requires no additives or special ligands. organic-chemistry.org |

| TiO₂-supported Au nanoparticles | Terminal alkynes | Heterogeneous catalyst that can be recycled; tolerates acid-sensitive groups. organic-chemistry.org |

| Ph₃PAuNTf₂ | Terminal alkynes | Effective for oxidation to α-acetoxy ketones in the presence of an oxidant. organic-chemistry.org |

Petasis Reaction Applications for Primary Amine Synthesis

The Petasis reaction, also known as the boronic acid Mannich reaction, is a versatile multi-component reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While often used for synthesizing secondary and tertiary amines, its application can be extended to the preparation of primary amines, including structurally complex ones like 2,3-dimethylbutan-1-amine. nih.gov

To synthesize a primary amine via the Petasis reaction, a protected form of ammonia or a chiral amine auxiliary that can be subsequently cleaved is often employed. The reaction tolerates a wide variety of functional groups and does not typically require anhydrous or inert conditions, making it a practical synthetic tool. wikipedia.org For the synthesis of α-branched aliphatic amines, a key structural feature of 2,3-dimethylbutan-1-amine, recent advancements have focused on expanding the scope to include alkyl boronic acids through radical-based processes. nih.govchemrxiv.org This three-component approach allows for the rapid assembly of complex amine structures from readily available building blocks. chemrxiv.org The reaction's ability to create C(sp³)-rich molecules makes it highly valuable in medicinal chemistry and drug discovery. wikipedia.orgnih.gov

General Methodologies for Primary Amine Hydrochloride Formation

The conversion of a free primary amine, such as 2,3-dimethylbutan-1-amine, into its hydrochloride salt is a standard acid-base reaction performed to improve the compound's stability, crystallinity, and handling properties. spectroscopyonline.com Amine salts are typically soluble in water but insoluble in less polar organic solvents like diethyl ether, a property that facilitates their purification and isolation. ncert.nic.in

Several methods are commonly employed for the preparation of the hydrochloride salt:

Using Hydrogen Chloride Gas: A solution of the amine in a dry, non-protic solvent (e.g., diethyl ether, dioxane, or dichloromethane) is treated with a stream of anhydrous hydrogen chloride gas. researchgate.net The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

Using HCl in an Anhydrous Solvent: A more convenient method involves adding a pre-prepared solution of HCl in an anhydrous solvent, such as HCl in diethyl ether or HCl in isopropanol, to the amine solution. researchgate.netsciencemadness.org This approach allows for more precise control over the stoichiometry. The salt precipitates upon addition or after cooling. sciencemadness.org

Using Aqueous HCl and an Anti-Solvent: The amine can be dissolved in a solvent like isopropanol, and concentrated aqueous HCl is added until the solution is acidic. sciencemadness.org An "anti-solvent" in which the salt is insoluble, such as diethyl ether or acetone (B3395972), is then added in large excess to precipitate the amine hydrochloride. sciencemadness.org

This conversion is a straightforward and high-yielding process that transforms the basic amine into an ionic salt, which is often a stable, crystalline solid. youtube.com

Green Chemistry Principles in this compound Synthesis

Atom Economy Maximization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Synthetic routes with high atom economy are preferred as they generate less waste.

In contrast, multi-step syntheses or those requiring stoichiometric reagents or protecting groups often have lower atom economy. While the Petasis reaction is a powerful tool for building molecular complexity, its atom economy depends on the specific components used. The boronic acid moiety is ultimately converted into a boronic acid or related byproduct, which must be separated from the final product. However, as a multi-component reaction, it still offers a more efficient pathway than many linear synthetic sequences. wikipedia.org

Solvent Selection and Green Reaction Media Development

The choice of solvent is a critical factor in the sustainability of a chemical process. Traditional reliance on volatile organic compounds (VOCs) is being replaced by the development and implementation of greener reaction media. bohrium.compnas.org

For amine synthesis, several green solvent strategies are being explored:

Water: As the most abundant and environmentally benign solvent, water is an ideal medium for certain reactions. pnas.org The development of water-soluble catalysts has enabled reactions like reductive amination to be performed in aqueous biphasic systems, which simplifies catalyst recycling. bohrium.combohrium.com

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DESs are attractive due to their low volatility, thermal stability, and potential recyclability. mdpi.com They can serve as both the reaction medium and, in some cases, as part of the catalytic system in various amination reactions. mdpi.com

Solvent-Free Conditions: The most ideal scenario from a green chemistry perspective is to eliminate the solvent entirely. bohrium.com Mechanochemical methods, such as ball milling, can enable reactions like amine additions to occur in a solvent-free environment, often with high efficiency and selectivity in very short reaction times. organic-chemistry.org

The use of bio-based solvents like Cyrene™ is also emerging as a sustainable alternative to traditional dipolar aprotic solvents for reactions involved in amine chemistry, such as amide formation. rsc.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to enhance reaction efficiency and selectivity, thereby reducing energy consumption and waste generation. researchgate.netrsc.org Homogeneous and heterogeneous catalysts are pivotal in the modern synthesis of primary amines. rsc.org

Enhanced Efficiency: Catalysts increase the rate of reaction, allowing processes to be run under milder conditions (lower temperature and pressure) and for shorter durations. bohrium.com For instance, the rhodium-catalyzed reductive amination proceeds at 50-70 °C, a significant energy saving compared to older methods. mdma.ch The use of non-noble metal catalysts, such as those based on nickel or cobalt, is also a key area of research for developing cost-effective and sustainable amination processes. researchgate.netrsc.orgresearchgate.net

Waste Minimization Strategies and By-product Prevention

In the synthesis of complex amines, waste generation is a significant concern, stemming from the use of stoichiometric reagents, solvents, and the formation of by-products. rsc.orgnih.gov Green chemistry principles advocate for the design of chemical syntheses that prevent waste generation, maximize atom economy, and utilize less hazardous substances. nih.gov

One of the primary strategies for waste minimization in amine synthesis is the use of catalytic reactions over stoichiometric ones. organic-chemistry.org For instance, the direct reductive amination of ketones is an atom-economical method for producing sterically hindered amines. rsc.orgresearchgate.netrsc.org This approach, which can be catalyzed by transition metals like rhodium or ruthenium, utilizes carbon monoxide as a deoxygenating agent, thereby avoiding the formation of large amounts of inorganic salts as by-products, which are common in reductions using metal hydrides. rsc.orgrsc.org

Another effective strategy is the implementation of one-pot, multi-component reactions, which reduce the number of synthetic steps, thereby minimizing solvent usage and waste from intermediate purification. nuph.edu.ua For example, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboron reagent, offers a scalable and environmentally friendlier route to homoallylic amines. nuph.edu.ua

Furthermore, the development of chemoenzymatic processes, which combine chemical and enzymatic steps, can lead to highly selective transformations with minimal by-product formation. digitellinc.com For instance, the hydroaminomethylation of olefins to form primary amines can be achieved by combining a hydroformylation step with an enzymatic reductive amination step, which helps to avoid the overalkylation products often seen in purely chemical methods. digitellinc.comrsc.org

To quantify the "greenness" of a synthetic route, several metrics have been developed, including Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.ukyoutube.com These metrics provide a framework for evaluating and comparing different synthetic strategies based on their efficiency and waste generation. rsc.orgnih.govmdpi.com

Below is an interactive data table summarizing key waste minimization strategies and their potential impact on the synthesis of sterically hindered amines.

| Strategy | Description | Key Advantages | Relevant Methodologies |

| Catalysis | Utilization of catalysts to facilitate reactions, often with higher selectivity and lower energy requirements. | Reduces the need for stoichiometric reagents, minimizes waste, allows for catalyst recycling. | Reductive Amination, organic-chemistry.orgnih.gov Hydroaminomethylation rsc.orgresearchgate.netnih.gov |

| One-Pot Synthesis | Combining multiple reaction steps in a single reaction vessel without isolating intermediates. | Reduces solvent usage, energy consumption, and waste from purification steps. | Petasis Reaction, nuph.edu.ua Tandem Catalysis nih.govresearchgate.net |

| Chemoenzymatic Synthesis | The integration of chemical and enzymatic catalytic steps to achieve high selectivity and efficiency. | High stereoselectivity, mild reaction conditions, reduced by-product formation. | Hydroformylation combined with enzymatic transamination digitellinc.comrsc.org |

| Green Solvents | The use of environmentally benign solvents or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and solvent-related waste. | Not specifically detailed in the provided context. |

Industrial Scale Synthesis and Process Optimization for Amine Hydrochlorides

The transition from laboratory-scale synthesis to industrial production of amine hydrochlorides, including this compound, necessitates careful consideration of engineering aspects, scalability, and economic viability. A major challenge in the industrial synthesis of some amine hydrochlorides is the undesired precipitation of the salt, which can lead to loss of starting material and require costly reprocessing. aiche.orggla.ac.uk

Engineering Considerations for High-Yield Production

For the high-yield production of amine hydrochlorides, reactor design and process control are critical. Continuous flow reactors, for instance, offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety for highly exothermic reactions, and more consistent product quality. rsc.orgcardiff.ac.ukyoutube.com The design of the reactor must account for the potential for solid precipitation, and strategies such as the use of confined impinging jet reactors can be employed to control particle size and mitigate fouling. aiche.org

Process optimization often involves identifying the optimal reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize by-product formation. For exothermic reactions like some aminations, careful thermal management is crucial to prevent runaway reactions and ensure process safety. digitellinc.com Real-time monitoring of reaction parameters can aid in maintaining optimal conditions throughout the production run.

The choice of materials for the reactor and associated equipment is also a key engineering consideration, especially when corrosive reagents like hydrogen chloride are used. The formation of amine hydrochloride salts can also contribute to corrosion in certain industrial processes. rsc.org

Scalability and Economic Feasibility of Synthetic Routes

The scalability of a synthetic route is a primary determinant of its industrial applicability. A scalable process should be able to produce the target compound in large quantities without significant loss of yield or purity. nuph.edu.ua For the synthesis of sterically hindered amines, methods that avoid the use of expensive or hazardous reagents are generally more scalable. For example, catalytic reductive amination using readily available starting materials is often more scalable than methods that rely on stoichiometric, air-sensitive, or thermally unstable reagents. rsc.orgnih.gov

The table below presents a comparative overview of different synthetic routes for branched primary amines and their general scalability and economic considerations.

| Synthetic Route | Key Features | Scalability Considerations | Economic Feasibility |

| Reductive Amination of Ketones | Utilizes readily available ketones and an amine source. Can be performed using various reducing agents and catalysts. organic-chemistry.orgnih.gov | Generally scalable, especially with catalytic systems that can be recycled. nih.gov | Can be economically viable, particularly with inexpensive catalysts and reducing agents. mdpi.commdpi.com |

| Hydroaminomethylation of Olefins | A one-pot reaction that converts olefins to amines. Can be highly atom-economical. digitellinc.comrsc.orgresearchgate.netnih.gov | Scalability can be challenged by the need for high pressures and temperatures in some cases. digitellinc.com | The cost of the catalyst (often rhodium-based) can be a significant factor. rsc.org |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic catalysis, offering high selectivity. digitellinc.comrsc.org | Enzyme stability and cost can be limiting factors for scalability. mdpi.commdpi.com | The economic viability depends heavily on the cost and reusability of the biocatalyst. acs.orgacs.orguhasselt.be |

| Alkylation of Ammonia/Amines | A traditional method involving the reaction of alkyl halides with ammonia or amines. chemguide.co.uklumenlearning.com | Often leads to a mixture of primary, secondary, and tertiary amines, making purification difficult and reducing the yield of the desired product, which can be a challenge for scalability. chemguide.co.uklumenlearning.com | The cost of the starting alkyl halide and the purification process can impact economic feasibility. |

Amine Functional Group Reactivity in Complex Synthesis

The lone pair of electrons on the nitrogen atom of 2,3-dimethylbutan-1-amine makes it a potent nucleophile and a Brønsted-Lowry base. This dual reactivity is central to its role in synthetic chemistry.

Primary amines are effective nucleophiles that can react with various electrophiles. msu.edu The reaction with alkyl halides (R-X) is a classic example of nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. msu.edu For 2,3-dimethylbutan-1-amine, direct alkylation leads to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts.

However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com To achieve monoalkylation, specific strategies are often required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. msu.eduresearchgate.net The steric bulk from the 2,3-dimethylbutyl (B1248744) group can slow the rate of subsequent alkylation reactions, potentially offering a degree of selectivity for monoalkylation compared to less hindered amines. nih.gov

| Reaction Type | Electrophile | Product Class | Notes |

| N-Alkylation | Alkyl Halide (e.g., Ethyl Bromide) | Secondary Amine (e.g., N-ethyl-2,3-dimethylbutan-1-amine) | Prone to overalkylation to form tertiary amines and quaternary ammonium salts. masterorganicchemistry.com |

| Exhaustive Methylation | Excess Methyl Iodide | Quaternary Ammonium Salt | Used in Hofmann elimination reactions. masterorganicchemistry.com |

This table illustrates potential alkylation reactions based on the general reactivity of primary amines.

The reaction of 2,3-dimethylbutan-1-amine with acylating agents, such as acid chlorides or acid anhydrides, is a fundamental method for forming amide bonds. libretexts.orgthieme-connect.de This reaction is typically rapid and exothermic. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to yield the corresponding N-substituted amide. libretexts.org

Commonly, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-nucleophilic. mnstate.edu The synthesis of amides is a cornerstone of medicinal chemistry and materials science. sphinxsai.comresearchgate.net For instance, reacting 2,3-dimethylbutan-1-amine with an acid chloride like benzoyl chloride would produce N-(2,3-dimethylbutyl)benzamide.

| Acylating Agent | Product | Byproduct |

| Acid Chloride (R-COCl) | N-substituted Amide (R-CONH-R') | HCl |

| Acid Anhydride ((RCO)₂O) | N-substituted Amide (R-CONH-R') | Carboxylic Acid (R-COOH) |

| Ester (R-COOR'') | N-substituted Amide (R-CONH-R') | Alcohol (R''-OH) |

This table shows common acylating agents used for amide formation with primary amines like 2,3-dimethylbutan-1-amine.

Derivatization of the primary amine function is crucial for various applications, including improving chromatographic separation, enabling sensitive detection, and determining stereochemical properties. sigmaaldrich.com

For analytical purposes, especially in chromatography, amines are often converted into derivatives that possess strong chromophores or fluorophores, enhancing their detectability. sigmaaldrich.comresearchgate.net This pre-column derivatization allows for quantitative conversion under mild conditions. sigmaaldrich.com A wide array of electrophilic reagents is available for this purpose. nih.govwikipedia.org

Common derivatizing agents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.netthermofisher.com

9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, UV-active derivatives. researchgate.net

Dansyl Chloride: Forms fluorescent sulfonamide adducts.

N-hydroxysuccinimide (NHS) esters: Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines to yield stable, detectable derivatives. sigmaaldrich.com

These derivatization reactions are optimized for factors like pH, temperature, and reaction time to ensure maximum yield before analysis. sigmaaldrich.com

The carbon atom at the 3-position of 2,3-dimethylbutan-1-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. To determine the enantiomeric composition (e.g., enantiomeric excess) of a sample, chiral derivatization is a powerful technique. nih.gov This involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov

These resulting diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatographic methods like HPLC or GC. researchgate.net

| Chiral Derivatizing Agent (CDA) | Product Type | Analytical Advantage |

| Marfey's Reagent (FDAA) | Diastereomeric Amides | High enantioselectivity, detectable by UV. nih.gov |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Diastereomeric Carbamates | Forms fluorescent derivatives suitable for HPLC. nih.govacs.org |

| o-Phthalaldehyde (OPA) with a Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric Isoindoles | Creates fluorescent diastereomers for separation. researchgate.netnsf.gov |

This table lists common chiral derivatizing agents and their application in the stereochemical analysis of primary amines.

Derivatization Strategies for Analytical and Synthetic Purposes

Role as a Basic Catalyst or Ligand in Organic Transformations

The basicity and coordinating ability of the amine group allow 2,3-dimethylbutan-1-amine to function as a catalyst or a ligand in various organic reactions. While specific literature detailing the use of 2,3-dimethylbutan-1-amine itself as a catalyst or ligand is sparse, its properties as a sterically hindered primary amine suggest potential applications in these roles.

As a basic catalyst , it can facilitate reactions that require proton abstraction, such as elimination reactions or aldol-type condensations. The steric hindrance might influence the selectivity of these reactions.

As a ligand , the nitrogen atom can coordinate to metal centers, forming metal-amine complexes. Such complexes are central to many catalytic processes. Chiral amines, in particular, are highly valuable as ligands in asymmetric catalysis, where they can induce enantioselectivity in the reaction products. For example, derivatives of structurally similar chiral amino alcohols are used as ligands in asymmetric alkylation and reduction reactions. The specific steric and electronic properties of 2,3-dimethylbutan-1-amine would determine its suitability and effectiveness as a ligand for a particular metal-catalyzed transformation.

Organic Base Catalysis (e.g., in Condensation Reactions)

Primary amines are widely utilized as basic organocatalysts, particularly in condensation reactions which are fundamental carbon-carbon bond-forming processes. These reactions typically involve the activation of a carbonyl compound by the amine catalyst. alfachemic.comrsc.org

The catalytic cycle generally proceeds through two main pathways: enamine or iminium ion catalysis. In a typical aldol (B89426) or Knoevenagel condensation, an amine like 2,3-Dimethylbutan-1-amine would react with a ketone or aldehyde to form a nucleophilic enamine intermediate. mdpi.com Alternatively, it can react with α,β-unsaturated carbonyls to generate an electrophilic iminium ion, lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy and activating it for nucleophilic attack. researchgate.net The acidity of the reaction medium plays a significant role, as it can influence the formation and reactivity of these intermediates. researchgate.net

A key step in these condensation reactions is the formation of an imine, which then isomerizes to an enamine. rsc.org The chiral nature of 2,3-Dimethylbutan-1-amine would be critical in this context, as it could induce stereoselectivity, leading to the preferential formation of one enantiomer of the final product. This is achieved through the formation of a chiral enamine or a chiral iminium ion, which directs the approach of the reacting partner from a less sterically hindered face.

Ligand Synthesis and Coordination Chemistry

The amine functionality is a cornerstone of coordination chemistry, serving as a potent ligand for a vast array of metal ions. Chiral amines, such as 2,3-Dimethylbutan-1-amine, are particularly sought after as they are crucial building blocks for synthesizing chiral ligands used in asymmetric catalysis. nih.gov

Chiral Ligand Design Utilizing the Amine Moiety

The primary amine group of 2,3-Dimethylbutan-1-amine is a versatile handle for derivatization, allowing for the construction of more complex chiral ligands. researchgate.net Common strategies include:

Schiff Base Formation: Condensation with aldehydes or ketones yields chiral imine (Schiff base) ligands. These are particularly useful as they can be readily synthesized and can coordinate to metals through the imine nitrogen. researchgate.net

Amidation: Reaction with acyl chlorides or carboxylic acids produces chiral amide ligands. These can coordinate through the amide oxygen or nitrogen, and the N-H proton can participate in hydrogen bonding, influencing the catalyst's secondary coordination sphere. semanticscholar.org

Phosphine-Amine Ligands: Derivatization to incorporate phosphine (B1218219) groups results in powerful bidentate ligands that combine the properties of a hard amine donor and a soft phosphine donor, which is highly effective in transition metal catalysis.

The steric bulk provided by the dimethylbutyl backbone of the amine is also a critical design element, as it can create a specific chiral pocket around the metal center, enhancing stereocontrol.

Table 1: Potential Chiral Ligands Derived from Primary Amines

| Ligand Type | Synthetic Precursor | Potential Coordination Atoms | Application Area |

|---|---|---|---|

| Schiff Base (Imine) | Aldehyde/Ketone | N | Asymmetric Catalysis |

| Amide | Acyl Chloride/Carboxylic Acid | N, O | Coordination Chemistry |

| Phosphine-Amine | Chlorophosphine | N, P | Asymmetric Hydrogenation |

| Amino Alcohol | Epoxide | N, O | Asymmetric Reduction |

Metal Complex Formation and Catalytic Applications

Ligands derived from chiral amines form stable complexes with a wide range of transition metals. The properties of these metal complexes can be fine-tuned by modifying the ligand structure to achieve high activity and selectivity in various catalytic transformations. nih.gov

Ruthenium (Ru) and Rhodium (Rh) are prominent metals in catalysis, and their complexes with chiral amine-derived ligands are instrumental in asymmetric synthesis. enamine.net

Ruthenium Catalysis: Chiral-at-ruthenium catalysts, where the metal center itself is the source of chirality, have demonstrated exceptional activity and stereocontrol in reactions like nitrene-mediated C-H insertion to form chiral amines. acs.org Ruthenium complexes bearing NNN-tridentate ligands have shown excellent activity in the hydrogenation of ketones and aldehydes. rsc.org Furthermore, Ru(II) complexes with α-diimine ligands are effective in C-N and C-C coupling reactions. acs.org A ligand based on 2,3-Dimethylbutan-1-amine could be incorporated into such systems to perform these transformations enantioselectively. For instance, chiral arene ruthenium complexes have been successfully applied in asymmetric C-H activation. researchgate.netchemrxiv.org

Rhodium Catalysis: Chiral rhodium complexes are extensively used in asymmetric C-H amination and hydroamination. nih.govnih.gov For example, dirhodium complexes with chiral carboxamidate ligands, derived from amino acids, are effective catalysts for intramolecular C-H amination of sulfamate (B1201201) esters. nih.gov The design of planar chiral indenyl rhodium complexes has led to catalysts for enantioselective allylic C-H amidation of unactivated olefins. acs.org A ligand synthesized from 2,3-Dimethylbutan-1-amine could be employed in similar Rh-catalyzed reactions to achieve high levels of enantiocontrol.

Table 2: Examples of Ru and Rh-Catalyzed Asymmetric Reactions

| Metal | Reaction Type | Ligand Class | Key Feature |

|---|---|---|---|

| Ruthenium (Ru) | Asymmetric C-H Amination | Chiral-at-Metal (e.g., PyNHC) | Direct conversion of C-H bonds to chiral amines. acs.org |

| Ruthenium (Ru) | Asymmetric Hydrogenation | Chiral Arene Ligands | Reduction of ketones with high enantioselectivity. researchgate.net |

| Rhodium (Rh) | Asymmetric C-H Amidation | Chiral Carboxamidates | Intramolecular cyclization to form chiral heterocycles. nih.gov |

| Rhodium (Rh) | Asymmetric Hydroamination | Chiral Diphosphines (BIPHEP) | Formation of enantioenriched 1,2-diamines. nih.gov |

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. nih.gov Metalloenzymes often feature a metal ion coordinated by amino acid residues within a protein scaffold. researchgate.net Synthetic metal complexes with amine ligands can mimic the active sites of these enzymes. princeton.edu

For example, iron-oxo complexes are involved in biological oxidations catalyzed by heme and non-heme enzymes. researchgate.net Synthetic models using transition metal complexes aim to replicate this reactivity. Metal-organic frameworks (MOFs) can also be designed as enzyme mimetics, incorporating metal nodes and organic ligands to create confined environments similar to an enzyme's active site. nih.govacs.org A ligand derived from 2,3-Dimethylbutan-1-amine could be incorporated into such a biomimetic system, where the chiral amine moiety helps to create a specific substrate-binding pocket, mimicking the stereocontrol exerted by enzymes.

Understanding the reaction mechanism is crucial for optimizing catalysts and developing new transformations. In amine catalysis, several key mechanistic principles are at play.

Iminium Ion Activation: Primary or secondary amines condense with α,β-unsaturated aldehydes or ketones to form electrophilic iminium ions. This activation mode lowers the LUMO of the substrate, facilitating conjugate addition reactions. researchgate.net

Enamine Catalysis: Amines react with saturated aldehydes or ketones to form nucleophilic enamines. This pathway, which raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, is central to reactions like asymmetric α-functionalization. mdpi.com

Proton Donor/Shuttle: In certain reactions, primary amines can act as hydrogen or proton donors. For instance, in the conversion of precursors to semiconductor nanocrystals, primary amines have been shown to facilitate the reaction at low temperatures. nih.gov In condensation reactions, the amine can act as a proton shuttle to facilitate tautomerization and other key steps. rsc.org

The mechanism of urethane (B1682113) formation catalyzed by amines has also been studied, indicating that the amine first forms a complex with the alcohol reactant, facilitating its subsequent attack on the isocyanate. acs.org These fundamental mechanistic pathways underscore the versatility of amine catalysts in organic synthesis.

Protonation Equilibria and its Influence on Reactivity

This compound, as a salt, exists in its protonated ammonium form. The reactivity of this compound is fundamentally governed by the equilibrium between the protonated cation (2,3-dimethylbutan-1-ammonium) and its corresponding free amine (2,3-Dimethylbutan-1-amine). This equilibrium is pH-dependent. In acidic to neutral aqueous solutions, the protonated form predominates, rendering the nitrogen lone pair unavailable for nucleophilic reactions.

To engage in reactions typical of primary amines, such as nucleophilic substitution or acylation, the free amine must be generated by deprotonation. msu.edu This is typically achieved by introducing a base to the reaction mixture, which shifts the equilibrium towards the unprotonated, nucleophilic form. The basicity of the free amine, quantified by its pKa value, is a critical parameter, although a specific experimental pKa for 2,3-dimethylbutan-1-amine is not readily found in cited literature. However, the pKa of similar small aliphatic amines is generally around 10-11. For instance, the basic pKa for N,N-dimethylbutylamine is reported as 10.2. nih.gov

The steric hindrance provided by the methyl groups at the C2 and C3 positions can also influence its reactivity. While the primary amine is sterically accessible, the bulky alkyl group may affect the transition state energies of its reactions compared to less substituted amines.

| Factor | Influence on Equilibrium | Effect on Reactivity |

|---|---|---|

| pH of the Medium | Low pH favors the protonated (R-NH₃⁺) form. High pH (pH > pKa) favors the deprotonated (R-NH₂) form. | The free amine (R-NH₂) is the nucleophilic species. Reactivity as a nucleophile is negligible at low pH and increases as the pH surpasses the pKa. |

| Presence of Base | A base abstracts the proton from the ammonium ion, shifting the equilibrium to the right (R-NH₃⁺ + B⁻ ⇌ R-NH₂ + BH). | Liberates the free amine, enabling it to participate in nucleophilic reactions. The choice of base is crucial to avoid side reactions. |

| Solvent | Polar protic solvents can stabilize the charged ammonium species through hydrogen bonding, potentially influencing the pKa. | Solvent choice can affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. |

Stereochemical Aspects and Chiral Pool Applications

The carbon atom at position 2 in 2,3-Dimethylbutan-1-amine is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-2,3-Dimethylbutan-1-amine and (S)-2,3-Dimethylbutan-1-amine. The development of methods to synthesize and separate these enantiomers is crucial for their application in stereoselective synthesis and as chiral building blocks.

Asymmetric Synthesis Utilizing Chiral Precursors or Catalysts

The enantioselective synthesis of chiral amines is a significant area of modern organic chemistry, with several established strategies applicable to the preparation of enantiomerically pure 2,3-Dimethylbutan-1-amine. acs.org These methods often rely on either chiral catalysts to control the stereochemistry of a reaction or the use of starting materials that are already enantiomerically pure, a strategy known as chiral pool synthesis. researchgate.netyoutube.com

One powerful method involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.govyale.edu This approach would involve the condensation of a prochiral ketone or aldehyde, like 2,3-dimethylbutanal, with enantiopure tert-butanesulfinamide to form a tert-butanesulfinyl imine. Subsequent reduction of the C=N double bond occurs with high diastereoselectivity, controlled by the chiral sulfinamide group. Acidic cleavage of the sulfinamide group then yields the desired chiral primary amine. nih.gov

Another prominent strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines. acs.orgnih.gov This is a highly efficient and atom-economical method for creating chiral amines. rsc.org A catalyst system composed of a transition metal (like Iridium, Rhodium, or Ruthenium) and a chiral ligand can hydrogenate a suitable prochiral substrate to produce one enantiomer of the amine in high excess. nih.govmdpi.com

| Strategy | Chiral Source | General Transformation | Key Advantages |

|---|---|---|---|

| Chiral Auxiliary | e.g., tert-Butanesulfinamide | Prochiral Aldehyde/Ketone → Chiral Sulfinylimine → Diastereoselective Reduction → Auxiliary Cleavage → Chiral Amine. nih.gov | Broad substrate scope, high diastereoselectivity, and reliable protocols. yale.edu |

| Asymmetric Catalysis | Chiral Metal-Ligand Complex | Prochiral Imine/Enamine + H₂ → Chiral Amine. acs.org | High atom economy, high catalytic efficiency (low catalyst loading), and high enantioselectivity. nih.gov |

| Chiral Pool Synthesis | e.g., Chiral Amino Acids | Enantiopure Natural Product → Multi-step Chemical Modification → Chiral Amine. researchgate.net | Starts with 100% enantiomerically pure material from natural sources. youtube.com |

| Biocatalysis | Enzymes (e.g., Transaminases) | Prochiral Ketone + Amino Donor → Chiral Amine. oup.comacs.org | Extremely high selectivity, mild reaction conditions, and environmentally benign. nih.gov |

Kinetic Resolution Strategies for Enantiomeric Purity

When a chiral amine is prepared as a racemic mixture, kinetic resolution offers a powerful method for separating the two enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. ethz.chmdpi.com One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. mdpi.com A significant drawback is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com

Enzymatic kinetic resolution is a particularly effective and widely used strategy. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed to catalyze the enantioselective acylation of racemic amines. rsc.orgresearchgate.net In a typical setup, a racemic mixture of 2,3-Dimethylbutan-1-amine would be treated with an acylating agent in the presence of CALB. The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture of the amide and the unreacted amine can then be separated by standard chemical techniques (e.g., extraction or chromatography).

The efficiency of a kinetic resolution is often described by the selectivity factor (E), which is a ratio of the reaction rates for the two enantiomers. core.ac.ukkyoto-u.ac.jp High E-values are indicative of a highly selective and effective resolution.

| Parameter | Description | Typical Target Value |

|---|---|---|

| Conversion (%) | The percentage of the starting racemic amine that has been converted to product (amide). | Ideally close to 50% for maximum yield of one enantiomer. |

| Enantiomeric Excess of Substrate (eeₛ) | The enantiomeric purity of the remaining, unreacted amine. | >99% for high-purity applications. |

| Enantiomeric Excess of Product (eeₙ) | The enantiomeric purity of the newly formed amide. | High eeₚ indicates high selectivity. |

| Selectivity Factor (E) | A measure of the enzyme's ability to discriminate between the two enantiomers (E = k_fast / k_slow). kyoto-u.ac.jp | E > 200 is generally considered excellent for preparative scale. researchgate.net |

Scope and Academic Relevance

The academic relevance of 2,3-Dimethylbutan-1-amine (B1341997) hydrochloride lies in its potential as a readily accessible yet underexplored tool for constructing molecular complexity. The "escape from flatland"—a concept in medicinal chemistry encouraging the use of three-dimensional, saturated scaffolds—highlights the importance of building blocks like this one. Its non-aromatic, sterically defined structure is desirable for creating drug candidates with improved physicochemical properties, such as solubility and metabolic stability.

The compound serves as a valuable starting point for synthetic chemists aiming to:

Develop Novel Therapeutics: By incorporating its unique chiral and sterically demanding fragment into new molecular entities.

Advance Catalysis: Through the design of new ligands that could outperform existing ones in asymmetric catalysis.

Enhance Chemical Libraries: Adding structurally diverse and three-dimensional molecules to compound screening libraries for drug discovery.

Iv. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structural integrity of 2,3-Dimethylbutan-1-amine (B1341997) hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.

NMR spectroscopy is an indispensable tool for the structural verification of 2,3-Dimethylbutan-1-amine hydrochloride. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals provides a ratio of the protons in each environment. The symmetry in the 2,3-dimethylbutane (B166060) portion of the molecule simplifies the spectrum. docbrown.info For instance, the four methyl groups are chemically equivalent in the parent alkane, 2,3-dimethylbutane, as are the two tertiary methine protons. docbrown.info In 2,3-Dimethylbutan-1-amine, this symmetry is slightly broken, leading to more complex but interpretable patterns. The protons of the ammonium (B1175870) group (-NH₃⁺) are often broad and may exchange with deuterated solvents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. In the parent alkane, 2,3-dimethylbutane, the molecular symmetry results in only two distinct carbon signals: one for the four equivalent methyl carbons and one for the two equivalent methine carbons. docbrown.info For this compound, signals corresponding to the aminomethylene carbon (-CH₂-NH₃⁺), the two distinct methine carbons, and the four methyl carbons would be expected.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH(CH₃)₂ | ~1.6 - 1.8 | Multiplet | ~35 - 40 |

| -CH(CH₃)CH₂- | ~1.4 - 1.6 | Multiplet | ~40 - 45 |

| -CH₂NH₃⁺ | ~2.8 - 3.1 | Multiplet | ~45 - 50 |

| -CH(CH₃)₂ | ~0.9 | Doublet | ~18 - 22 |

| -CH(CH₃)CH₂- | ~0.9 | Doublet | ~15 - 20 |

| -NH₃⁺ | ~7.5 - 8.5 (variable) | Broad Singlet | N/A |

Mass spectrometry is used to confirm the molecular weight of 2,3-Dimethylbutan-1-amine and to study its fragmentation, which aids in structural confirmation. The molecular weight of the free base (C₆H₁₅N) is 101.19 g/mol . nih.gov As a mono-nitrogen compound, its free base form follows the nitrogen rule, exhibiting an odd nominal molecular mass. libretexts.org

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at an m/z of 101. The fragmentation of aliphatic amines is characterized by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For 2,3-Dimethylbutan-1-amine, the primary fragmentation would involve the loss of a C₅H₁₁ radical to form the [CH₂=NH₂]⁺ ion at m/z 30. Another significant fragmentation pathway involves cleavage of the C-C bond within the branched alkyl chain, similar to the fragmentation of 2,3-dimethylbutane itself, which characteristically yields a stable secondary carbocation at m/z 43. docbrown.info

Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis and for the identification of impurities. By selecting a precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation, a spectrum of product ions is generated, providing a fragmentation fingerprint that is highly specific to the compound's structure.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 101 | [C₆H₁₅N]⁺ | Molecular Ion (Free Base) |

| 86 | [M - CH₃]⁺ | Loss of a methyl radical |

| 58 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage) |

| 43 | [C₃H₇]⁺ | Isopropyl cation from chain cleavage |

| 30 | [CH₄N]⁺ | Alpha-cleavage with loss of C₅H₁₁ radical |

Chromatographic Separations and Detection

Chromatographic methods are paramount for separating this compound from related substances, impurities, or matrix components, enabling its accurate quantification.

Direct analysis of primary aliphatic amines like 2,3-Dimethylbutan-1-amine by HPLC with UV-based detectors such as DAD is challenging due to the absence of a significant chromophore in the molecule. sielc.comchromforum.org To overcome this limitation, a pre-column derivatization step is typically required. helsinki.fi This involves reacting the primary amine with a reagent that introduces a strongly UV-absorbing moiety.

Common derivatizing agents for primary amines include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthaldiadehyde (OPA). researchgate.net The resulting derivative can then be separated using reversed-phase HPLC, typically on a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. chromatographyonline.com The Diode Array Detector (DAD) allows for monitoring at the optimal wavelength for the specific derivative, ensuring high sensitivity and selectivity.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Detection | Diode Array Detection (DAD) at ~265 nm for FMOC derivatives |

| Flow Rate | 1.0 mL/min |

Gas chromatography is a highly effective technique for the analysis of volatile amines. However, the basic and polar nature of these compounds can lead to poor peak shapes (tailing) and interaction with active sites in the GC system. gcms.czrestek.com To address these issues, two main strategies are employed: direct analysis on a specialized column or analysis following derivatization.

Specialized capillary GC columns, such as base-deactivated or wax-based columns (e.g., Rtx-Volatile Amine), are designed to be highly inert, minimizing analyte adsorption and providing symmetrical peaks even for underivatized amines. restek.com Alternatively, derivatization can be used to convert the polar amine into a less polar, more volatile derivative, which improves chromatographic performance on standard columns. rsc.orgresearchgate.net Headspace GC (HS-GC) is another powerful approach, particularly for quantifying volatile amines as residual impurities in pharmaceutical products, as it minimizes matrix effects. rsc.orgijpsonline.com A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for hydrocarbons.

| Parameter | Typical Condition (Direct Analysis) |

|---|---|

| Column | Specialized amine-specific column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp to 240 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

Ion chromatography (IC) is an excellent technique for the direct quantification of amines in aqueous solutions. thermofisher.com As amines are weak bases, they exist as cations in acidic or neutral solutions and can be separated on cation-exchange columns. thermofisher.com This method avoids the need for derivatization.

The separation is typically achieved using a cation-exchange column with an acidic eluent, such as methanesulfonic acid. thermofisher.com Suppressed conductivity detection is the most common detection method, where a suppressor reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. thermofisher.comnih.gov IC can be coupled with mass spectrometry (IC-MS) for even greater selectivity and sensitivity, which is particularly useful for complex matrices. metrohm.com

| Parameter | Typical Condition |

|---|---|

| Column | Cation-exchange column (e.g., Dionex IonPac CS19) |

| Eluent | Methanesulfonic acid (MSA) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Cation self-regenerating suppressor |

Derivatization-Based Analytical Approaches for Amine Detection

In pre-column derivatization, the analyte is chemically modified before being injected into the HPLC system. shimadzu.com This approach is widely adopted for its ability to produce highly sensitive and stable derivatives, allowing for their separation from excess reagent and byproducts during the chromatographic run. thermofisher.comcreative-proteomics.com A significant advantage is that it does not contribute to post-column peak broadening, preserving the chromatographic efficiency achieved on the column. researchgate.net Several reagents are commonly used for the pre-column derivatization of primary amines.

Common Pre-column Derivatization Reagents for Primary Amines:

| Reagent Name | Abbreviation | Detection Method | Key Characteristics |

| o-Phthalaldehyde (B127526) | OPA | Fluorescence | Reacts rapidly with primary amines at room temperature in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comnih.govresearchgate.net The derivatives can sometimes be unstable, requiring controlled reaction and injection times. researchgate.net |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent dansylamides. nih.govsigmaaldrich.comresearchgate.net The reaction can be slower than with OPA. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines to yield highly fluorescent and stable derivatives. researchgate.netresearchgate.netadvancedchemtech.com It is particularly useful for analytes lacking any native chromophore or fluorophore. researchgate.net Excess reagent can be removed to avoid interference. nih.gov |

| Phenyl isothiocyanate | PITC | UV | Known as Edman's reagent, it reacts with primary and secondary amino groups to form phenylthiocarbamyl (PTC) derivatives that are UV-active. actascientific.comcreative-proteomics.com The derivatives are stable, but sample preparation can be intricate. creative-proteomics.com |

This table presents a selection of common pre-column derivatization reagents applicable to the analysis of primary aliphatic amines.

Research has demonstrated the effectiveness of these reagents in various applications. For instance, o-phthalaldehyde (OPA) is frequently used due to its rapid reaction kinetics and the high sensitivity of its fluorescent products. thermofisher.comnih.gov Dansyl chloride is valued for the stability of its derivatives and its ability to react with both primary and secondary amines. nih.govresearchgate.net 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another robust reagent that forms exceptionally stable and highly fluorescent products, significantly enhancing detection limits. researchgate.netresearchgate.net The choice of reagent is dictated by factors such as the nature of the amine, the sample matrix, the required sensitivity, and the available detection equipment. creative-proteomics.com

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the chromatographic column but before it reaches the detector. shimadzu.com This technique is advantageous because it avoids the potential for multiple derivative products from a single analyte and is less susceptible to interference from the sample matrix, as the separation has already occurred. creative-proteomics.comshimadzu.com It is known for excellent reproducibility and is well-suited for automation. shimadzu.com

A primary challenge in post-column derivatization is the need for the reaction to be very rapid and complete in the short time it takes for the analyte to travel from the column outlet to the detector. actascientific.com The instrumentation is also more complex, requiring an additional pump for the reagent, a mixing tee, and a reaction coil, which can lead to peak broadening and a loss of resolution. researchgate.net

Ninhydrin (B49086) is the most classic and widely used post-column derivatization reagent for primary amines. actascientific.comacs.org

Mechanism: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of compounds like 2,3-Dimethylbutan-1-amine upon heating in a buffered solution. nih.govanalis.com.my This reaction produces a deep purple-colored compound known as Ruhemann's purple, which exhibits strong absorbance at approximately 570 nm. acs.orgnih.govorientjchem.org

Application: This colorimetric reaction is highly reproducible and forms the basis of many automated amino acid and amine analyzers. acs.orgresearchgate.net Because all primary amines yield the same chromophore, quantification is straightforward. nih.gov The reaction is robust and generally unaffected by yellow colors that may be present in sample extracts. acs.org

Common Post-column Derivatization Reagents for Primary Amines:

| Reagent Name | Detection Method | Reaction Product | Key Characteristics |

| Ninhydrin | Colorimetric (UV-Vis) | Ruhemann's purple | A classic, robust reagent that reacts with all primary amines to form a single, intensely colored chromophore (absorbance at ~570 nm). acs.orgnih.govresearchgate.net The reaction requires heating. orientjchem.org |

| o-Phthalaldehyde | OPA | Fluorescence | Isoindole |

| Fluorescamine | Fluorescence | Fluorescent pyrrolinone | Reacts very rapidly with primary amines to form fluorescent products. The reagent itself is non-fluorescent, minimizing background signal. actascientific.comcreative-proteomics.com |

This table summarizes key post-column derivatization reagents used for the detection of primary amines.

While pre-column methods often offer higher sensitivity, post-column derivatization with reagents like ninhydrin remains a powerful and reliable tool, especially in automated systems where reproducibility and robustness are paramount. shimadzu.comresearchgate.net

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for investigating the electronic properties of molecules. These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and the prediction of reactivity. taylorfrancis.comdevagirijournals.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. semanticscholar.org

For a primary amine like 2,3-Dimethylbutan-1-amine (B1341997), the HOMO is typically localized on the lone pair of electrons of the nitrogen atom, making it the center of nucleophilicity and basicity. youtube.com The LUMO, on the other hand, is generally distributed over the sigma anti-bonding orbitals of the C-N and C-H bonds.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~1.5 - 2.5 | Lowest Unoccupied Molecular Orbital; electron acceptor region. |

| HOMO | ~ -9.0 to -10.0 | Highest Occupied Molecular Orbital; electron donor region, localized on the nitrogen lone pair. |

| HOMO-LUMO Gap | ~10.5 - 12.5 | Indicates high kinetic stability. |

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nih.gov These values are intrinsic measures of a molecule's basicity, free from solvent effects. researchgate.net Computational methods can accurately predict these values, providing insight into the acid-base properties of a compound. taylorfrancis.comresearchgate.net

The basicity of amines is influenced by the electronic and steric effects of their substituents. Generally, alkyl groups increase basicity by their electron-donating inductive effect. However, steric hindrance can affect the accessibility of the lone pair for protonation. masterorganicchemistry.com

Specific theoretical predictions for the proton affinity and gas-phase basicity of 2,3-Dimethylbutan-1-amine were not found in the searched literature. However, the following table provides calculated values for similar small primary amines to illustrate the expected range.

| Amine | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |

|---|---|---|

| Methylamine | 896 | 865 |

| Ethylamine | 909 | 878 |

| n-Propylamine | 915 | 884 |

| iso-Propylamine | 919 | 887 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how a molecule's shape and flexibility influence its interactions with other molecules.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. doubtnut.comvaia.com For 2,3-Dimethylbutan-1-amine, rotation around the C-C bonds of the butyl chain and the C-N bond will lead to various conformers with different energies. The presence of two methyl groups on adjacent carbons (C2 and C3) creates significant steric hindrance, which will influence the preferred conformations. doubtnut.comstackexchange.comechemi.com

The most stable conformations will be those that minimize steric repulsion between the bulky methyl groups and the aminomethyl group. doubtnut.comvaia.com The steric bulk of the 2,3-dimethylbutyl (B1248744) group will also impact the reactivity of the amine. masterorganicchemistry.com The approach of reactants to the nitrogen's lone pair may be sterically hindered, which can reduce its nucleophilicity compared to less branched amines. masterorganicchemistry.comfiveable.meyoutube.com This steric hindrance is a critical factor in determining the molecule's ability to participate in chemical reactions. libretexts.org

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. acs.org This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. researchgate.netacs.org The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. acs.org

For an amine like 2,3-Dimethylbutan-1-amine, these methods could be applied to study various reactions, such as nucleophilic substitution or addition reactions. nih.govnih.govacs.org For example, in a nucleophilic substitution reaction where the amine attacks an electrophile, computational analysis could reveal the geometry of the transition state and the energetic barrier to the reaction. These studies can also shed light on the reaction mechanism, for instance, by determining whether a reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. oncodesign-services.com They involve systematically altering the structure of a molecule and evaluating the effect of these changes on its biological activity or physical properties. oncodesign-services.com While specific SAR studies for derivatives of 2,3-Dimethylbutan-1-amine are not available in the provided search results, general principles for aliphatic amines can be discussed. nih.govnih.govresearchgate.net

Modifications to the structure of 2,3-Dimethylbutan-1-amine could be explored to modulate its properties. These modifications could include:

Alterations to the Alkyl Chain: Increasing or decreasing the length of the carbon chain, altering the branching pattern, or introducing cyclic moieties could impact the molecule's lipophilicity and steric profile. researchgate.net

Substitution on the Amine Group: The primary amine could be converted to a secondary or tertiary amine, or other functional groups could be attached to the nitrogen. This would significantly alter the amine's basicity, nucleophilicity, and hydrogen bonding capacity. columbia.edu

Introduction of Functional Groups: Adding polar functional groups, such as hydroxyl or carboxyl groups, to the alkyl chain could increase water solubility and introduce new interaction points for biological targets.

A hypothetical SAR table for derivatives of 2,3-Dimethylbutan-1-amine is presented below to illustrate these concepts.

Computational Approaches to Ligand Binding and Interaction

Understanding how a molecule like 2,3-Dimethylbutan-1-amine hydrochloride binds to a biological target or interacts with a material surface is fundamental to predicting its function. Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) are employed to model these interactions with high precision. nih.govnih.gov

Molecular docking is often the first step, used to predict the preferred orientation of the amine when it binds to a receptor's active site. This method calculates a binding score, such as an estimated free energy of binding (ΔG), to rank different binding poses. For 2,3-Dimethylbutan-1-amine, the bulky 2,3-dimethylbutyl group significantly influences its binding profile due to steric hindrance, which can either enhance selectivity for a specific binding pocket or prevent interaction altogether.

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and detailed picture of the binding event. frontiersin.org MD simulations model the movement of every atom in the system over time, offering insights into the conformational changes of both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules. frontiersin.orgresearchgate.net For instance, simulations could reveal how the hydrochloride salt form interacts with polar residues in a binding site and how water molecules mediate these interactions.

For the highest accuracy, Quantum Mechanics (QM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be used. These methods model the electronic structure of the active site to accurately calculate interaction energies and characterize non-covalent interactions like hydrogen bonds and van der Waals forces, which are critical for the binding of the primary amine group.

Table 1: Exemplary Computational Binding Affinity Data for Amines

This table illustrates typical data generated from computational studies, comparing the predicted binding affinity of 2,3-Dimethylbutan-1-amine with less sterically hindered amines against a hypothetical protein target.

| Ligand | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 2,3-Dimethylbutan-1-amine | -7.5 | 2.8 | ASP120, TYR85, PHE250 |

| n-Butylamine | -5.2 | 85.5 | ASP120, TYR85 |

| iso-Butylamine | -5.9 | 30.1 | ASP120, TYR85, PHE250 |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of the transformation. nih.gov Density Functional Theory (DFT) is a cornerstone method for these investigations, allowing for the calculation of the energies of reactants, products, and, most importantly, the transition states that connect them. nih.gov

By mapping the potential energy surface of a reaction involving 2,3-Dimethylbutan-1-amine, researchers can determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The steric bulk of the 2,3-dimethylbutyl group is expected to have a profound impact on reaction rates. researchgate.net For example, in a nucleophilic substitution reaction, the bulky alkyl group could hinder the approach of the amine's lone pair to an electrophilic center, resulting in a higher activation energy and a slower reaction rate compared to a less hindered amine. nih.gov

Furthermore, DFT can predict selectivity, such as chemo-, regio-, and stereoselectivity. If multiple reaction pathways are possible, the calculated activation energies for each path can predict which product is likely to form preferentially. For transformations involving chiral centers, computational models can predict enantioselectivity by calculating the energy difference between the transition states leading to the (R) and (S) products. nih.govrug.nl Recent advancements also leverage machine learning models trained on MD simulation data to predict enzymatic selectivity without the need for manually defined geometric criteria. nih.govrug.nl

Table 2: Predicted Activation Energies for a Hypothetical Amination Reaction

This table provides a hypothetical comparison of DFT-calculated activation free energies (ΔG‡) for the reaction of different primary amines with a model electrophile, illustrating the electronic and steric effects on reactivity.

| Amine Reactant | Steric Descriptor | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| 2,3-Dimethylbutan-1-amine | High | 24.5 | Slow |

| n-Pentylamine | Low | 19.8 | Fast |

| tert-Butylamine | Very High | 28.1 | Very Slow |

Computational Design of Novel Catalysts and Materials Incorporating the Amine Motif

The principles of computational chemistry are not only used to study existing molecules but also to design new ones with desired properties (in silico design). researchgate.netresearchgate.net The 2,3-Dimethylbutan-1-amine motif, with its specific steric and electronic properties, can be computationally incorporated into novel catalysts and materials to achieve targeted functions.

In catalyst design, the amine motif can serve as a ligand for a metal center. mdpi.com Computational screening can be used to virtually synthesize a library of ligands containing the 2,3-Dimethylbutan-1-amine scaffold and evaluate their performance in a catalytic cycle using DFT. acs.org For example, researchers could model the key steps of a cross-coupling reaction—oxidative addition, transmetalation, and reductive elimination—to predict how the sterically demanding ligand influences the catalyst's activity, stability, and selectivity. mdpi.com